molecular formula C6H5F5 B14247459 Pentafluoro(prop-1-en-1-yl)cyclopropane CAS No. 499784-17-7

Pentafluoro(prop-1-en-1-yl)cyclopropane

Cat. No.: B14247459
CAS No.: 499784-17-7
M. Wt: 172.10 g/mol
InChI Key: UZDGAVIENXMVMD-UHFFFAOYSA-N
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Description

Pentafluoro(prop-1-en-1-yl)cyclopropane is a fluorinated organic compound with the molecular formula C6H5F5 It is characterized by the presence of a cyclopropane ring substituted with a pentafluoropropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluoro(prop-1-en-1-yl)cyclopropane typically involves the cyclopropanation of a suitable fluorinated alkene precursor. One common method is the reaction of pentafluoropropene with a cyclopropane derivative under specific conditions. For example, the reaction can be carried out using a metal catalyst such as rhodium or palladium to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of fluorinated solvents and reagents is also common in industrial settings to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Pentafluoro(prop-1-en-1-yl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclopropane derivatives with varying degrees of fluorination .

Scientific Research Applications

Pentafluoro(prop-1-en-1-yl)cyclopropane has several scientific research applications:

Mechanism of Action

The mechanism by which pentafluoro(prop-1-en-1-yl)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated cyclopropane ring can engage in specific binding interactions, influencing the activity of these targets. Additionally, the compound’s fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluoro(prop-1-en-1-yl)cyclopropane is unique due to the combination of its cyclopropane ring and the highly fluorinated pentafluoropropenyl group. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

499784-17-7

Molecular Formula

C6H5F5

Molecular Weight

172.10 g/mol

IUPAC Name

1,1,2,2,3-pentafluoro-3-prop-1-enylcyclopropane

InChI

InChI=1S/C6H5F5/c1-2-3-4(7)5(8,9)6(4,10)11/h2-3H,1H3

InChI Key

UZDGAVIENXMVMD-UHFFFAOYSA-N

Canonical SMILES

CC=CC1(C(C1(F)F)(F)F)F

Origin of Product

United States

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